N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide
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Overview
Description
N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a tert-butyl group, a cyclopropylamino group, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide typically involves the reaction of tert-butylamine with 4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[4-[(cyclopropylamino)methyl]phenoxy]acetamide
- N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]propionamide
- N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]butyramide
Uniqueness
N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability, while the cyclopropylamino group contributes to its biological activity by facilitating interactions with molecular targets .
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)19-16(20)11-22-14-8-5-12(9-15(14)21-4)10-18-13-6-7-13/h5,8-9,13,18H,6-7,10-11H2,1-4H3,(H,19,20) |
InChI Key |
KARXVMFCSRHWIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CC2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CC2)OC |
Origin of Product |
United States |
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